molecular formula C16H20N2O4 B11058553 Ethyl 4-[(1-hydroxypropan-2-yl)amino]-8-methoxyquinoline-3-carboxylate

Ethyl 4-[(1-hydroxypropan-2-yl)amino]-8-methoxyquinoline-3-carboxylate

Cat. No.: B11058553
M. Wt: 304.34 g/mol
InChI Key: FCVYPTALRWXUGP-UHFFFAOYSA-N
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Description

ETHYL 4-[(2-HYDROXY-1-METHYLETHYL)AMINO]-8-METHOXY-3-QUINOLINECARBOXYLATE is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(2-HYDROXY-1-METHYLETHYL)AMINO]-8-METHOXY-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxyquinoline-3-carboxylic acid with 2-hydroxy-1-methylethylamine under acidic conditions to form the desired product. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(2-HYDROXY-1-METHYLETHYL)AMINO]-8-METHOXY-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at the 4-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

ETHYL 4-[(2-HYDROXY-1-METHYLETHYL)AMINO]-8-METHOXY-3-QUINOLINECARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active quinoline derivatives.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ETHYL 4-[(2-HYDROXY-1-METHYLETHYL)AMINO]-8-METHOXY-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor functions. The presence of the hydroxy and amino groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinine: A naturally occurring alkaloid used to treat malaria.

    Nalidixic Acid: An antibacterial agent with a quinoline structure.

Uniqueness

ETHYL 4-[(2-HYDROXY-1-METHYLETHYL)AMINO]-8-METHOXY-3-QUINOLINECARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike chloroquine and quinine, which are primarily used as antimalarials, this compound has broader applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

ethyl 4-(1-hydroxypropan-2-ylamino)-8-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C16H20N2O4/c1-4-22-16(20)12-8-17-15-11(6-5-7-13(15)21-3)14(12)18-10(2)9-19/h5-8,10,19H,4,9H2,1-3H3,(H,17,18)

InChI Key

FCVYPTALRWXUGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC(C)CO)C=CC=C2OC

Origin of Product

United States

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